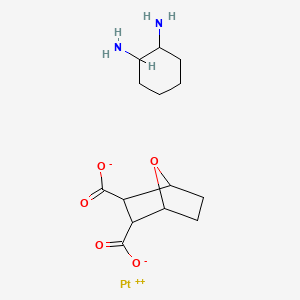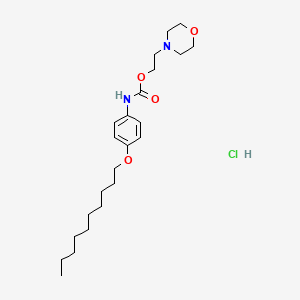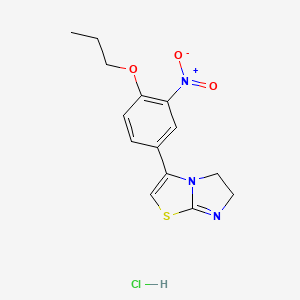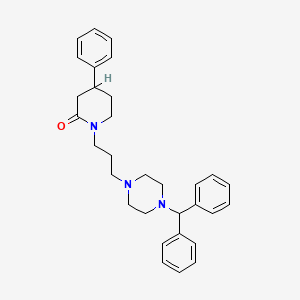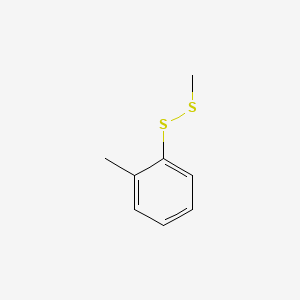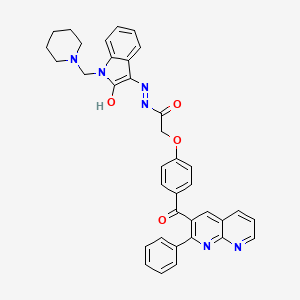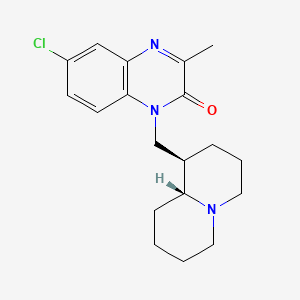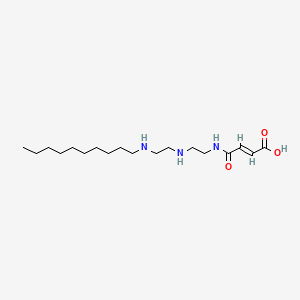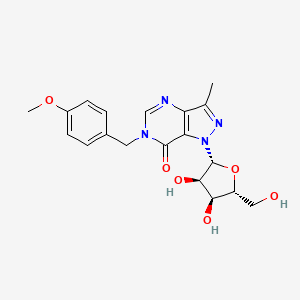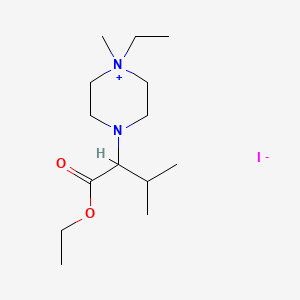
4-(1-Carboxy-2-methylpropyl)-1-ethyl-1-methylpiperazinium iodide ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1-Carboxy-2-methylpropyl)-1-ethyl-1-methylpiperazinium iodide ethyl ester is a complex organic compound with a unique structure that combines a piperazinium core with various functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Carboxy-2-methylpropyl)-1-ethyl-1-methylpiperazinium iodide ethyl ester typically involves multiple steps, starting with the preparation of the piperazinium core. The process may include:
Formation of the Piperazinium Core: This step involves the reaction of ethylamine with methylamine in the presence of a suitable catalyst to form the piperazinium ring.
Introduction of the Carboxy Group: The carboxy group is introduced through a carboxylation reaction, where a carboxylating agent such as carbon dioxide is used.
Esterification: The final step involves the esterification of the carboxy group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
4-(1-Carboxy-2-methylpropyl)-1-ethyl-1-methylpiperazinium iodide ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents such as thionyl chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
4-(1-Carboxy-2-methylpropyl)-1-ethyl-1-methylpiperazinium iodide ethyl ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-(1-Carboxy-2-methylpropyl)-1-ethyl-1-methylpiperazinium iodide ethyl ester involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
Valsartan: A compound with a similar piperazinium core, used as an angiotensin receptor blocker.
Tetrazole Derivatives: Compounds with similar functional groups, used in various pharmaceutical applications.
Uniqueness
4-(1-Carboxy-2-methylpropyl)-1-ethyl-1-methylpiperazinium iodide ethyl ester is unique due to its specific combination of functional groups and its potential applications across multiple fields. Its structure allows for diverse chemical reactions and interactions, making it a versatile compound for research and industrial use.
Propiedades
Número CAS |
109101-49-7 |
|---|---|
Fórmula molecular |
C14H29IN2O2 |
Peso molecular |
384.30 g/mol |
Nombre IUPAC |
ethyl 2-(4-ethyl-4-methylpiperazin-4-ium-1-yl)-3-methylbutanoate;iodide |
InChI |
InChI=1S/C14H29N2O2.HI/c1-6-16(5)10-8-15(9-11-16)13(12(3)4)14(17)18-7-2;/h12-13H,6-11H2,1-5H3;1H/q+1;/p-1 |
Clave InChI |
GIUFSUQROKWWPL-UHFFFAOYSA-M |
SMILES canónico |
CC[N+]1(CCN(CC1)C(C(C)C)C(=O)OCC)C.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



